molecular formula C13H13N7O2S B13863947 2-[(4,6-Diamino-2-pyrimidinyl)thio]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)acetamide

2-[(4,6-Diamino-2-pyrimidinyl)thio]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)acetamide

Cat. No.: B13863947
M. Wt: 331.36 g/mol
InChI Key: OXQGQLBLJZYSEV-UHFFFAOYSA-N
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Description

2-[(4,6-Diamino-2-pyrimidinyl)thio]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)acetamide is a synthetic compound with a molecular formula of C13H13N7O2S and a molecular weight of 331.35 g/mol. This compound is a useful synthetic intermediate and has applications in various fields of scientific research.

Preparation Methods

The synthesis of 2-[(4,6-Diamino-2-pyrimidinyl)thio]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)acetamide involves several steps. One common method includes the reaction of 4,6-diamino-2-pyrimidinethiol with 2,3-dihydro-2-oxo-1H-benzimidazole-5-carboxylic acid under specific conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The mixture is heated to a specific temperature to facilitate the reaction, followed by purification steps to isolate the desired product .

Chemical Reactions Analysis

2-[(4,6-Diamino-2-pyrimidinyl)thio]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or thio groups are replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Scientific Research Applications

2-[(4,6-Diamino-2-pyrimidinyl)thio]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as an intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(4,6-Diamino-2-pyrimidinyl)thio]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit DNA synthesis or interfere with protein function, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

2-[(4,6-Diamino-2-pyrimidinyl)thio]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)acetamide can be compared with other similar compounds, such as:

    4,6-Diamino-2-mercaptopyrimidine: This compound has a similar pyrimidine structure and exhibits comparable biological activities.

    4,6-Dimethyl-2-mercaptopyrimidine: Another pyrimidine derivative with similar chemical properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C13H13N7O2S

Molecular Weight

331.36 g/mol

IUPAC Name

2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetamide

InChI

InChI=1S/C13H13N7O2S/c14-9-4-10(15)20-13(19-9)23-5-11(21)16-6-1-2-7-8(3-6)18-12(22)17-7/h1-4H,5H2,(H,16,21)(H2,17,18,22)(H4,14,15,19,20)

InChI Key

OXQGQLBLJZYSEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1NC(=O)CSC3=NC(=CC(=N3)N)N)NC(=O)N2

Origin of Product

United States

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